4-[3-(1,3-Dioxo-indan-2-yl)-propyl]-piperazine-1-carboxylic acid tert-butyl ester

Cereblon (CRBN) E3 ubiquitin ligase PROTAC building block

4-[3-(1,3-Dioxo-indan-2-yl)-propyl]-piperazine-1-carboxylic acid tert-butyl ester (CAS 1299607‑53‑6) is a piperazine‑based building block featuring a 1,3‑dioxo‑indan‑2‑yl (indane‑1,3‑dione) moiety linked via a three‑carbon propyl spacer to an N‑Boc‑protected piperazine ring. Its molecular formula is C₂₁H₂₈N₂O₄, MW 372.46 g mol⁻¹, and it is supplied at ≥95 % purity for research use.

Molecular Formula C21H28N2O4
Molecular Weight 372.5 g/mol
CAS No. 1299607-53-6
Cat. No. B1398483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-(1,3-Dioxo-indan-2-yl)-propyl]-piperazine-1-carboxylic acid tert-butyl ester
CAS1299607-53-6
Molecular FormulaC21H28N2O4
Molecular Weight372.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)CCCC2C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C21H28N2O4/c1-21(2,3)27-20(26)23-13-11-22(12-14-23)10-6-9-17-18(24)15-7-4-5-8-16(15)19(17)25/h4-5,7-8,17H,6,9-14H2,1-3H3
InChIKeyXHDHXFZAPFDWHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[3-(1,3-Dioxo-indan-2-yl)-propyl]-piperazine-1-carboxylic acid tert-butyl ester (CAS 1299607-53-6): Core Scaffold & Procurement-Relevant Identity


4-[3-(1,3-Dioxo-indan-2-yl)-propyl]-piperazine-1-carboxylic acid tert-butyl ester (CAS 1299607‑53‑6) is a piperazine‑based building block featuring a 1,3‑dioxo‑indan‑2‑yl (indane‑1,3‑dione) moiety linked via a three‑carbon propyl spacer to an N‑Boc‑protected piperazine ring . Its molecular formula is C₂₁H₂₈N₂O₄, MW 372.46 g mol⁻¹, and it is supplied at ≥95 % purity for research use . The compound belongs to the class of indane‑1,3‑dione derivatives, a scaffold recognized for diverse biological activities including anticoagulant, anti‑inflammatory, and cereblon‑E3‑ligase‑modulating properties [1].

Why the Indane‑1,3‑Dione Scaffold in CAS 1299607‑53‑6 Cannot Be Replaced by Phthalimide or Other Piperazine Analogs


Substituting 4‑[3‑(1,3‑Dioxo‑indan‑2‑yl)‑propyl]‑piperazine‑1‑carboxylic acid tert‑butyl ester with the superficially similar phthalimide (isoindoline‑1,3‑dione) analog CAS 857266‑28‑5 or other piperazine‑dicarboximide building blocks risks altering cereblon (CRBN) E3 ligase engagement, neosubstrate recruitment profiles, and physicochemical properties that govern solubility, permeability, and metabolic stability [1]. Computational studies on 68 indanedione and indanone derivatives reveal that indane‑1,3‑dione‑based ligands can achieve superior CRBN binding affinity relative to classical phthalimide (thalidomide) ligands, with ten molecules outperforming thalidomide in silico [1]. Consequently, generic substitution without experimental verification may produce misleading structure‑activity relationships in PROTAC and molecular‑glue degrader programs, as well as in other pharmacological contexts.

Quantitative Differentiation of 4‑[3‑(1,3‑Dioxo‑indan‑2‑yl)‑propyl]‑piperazine‑1‑carboxylic acid tert‑butyl ester (CAS 1299607‑53‑6) from Closest Analogs


Cereblon (CRBN) E3 Ligase Ligand Engagement: Indane‑1,3‑dione vs. Phthalimide Scaffold Hierarchy

In a computational screening of 68 indanedione and indanone derivatives for cereblon (CRBN) binding, ten molecules displayed better CRBN binding affinity than the classical phthalimide ligand thalidomide [1]. Although this study did not directly test the target compound, the indane‑1,3‑dione scaffold it contains is explicitly identified as a privileged structure capable of surpassing phthalimide‑based ligands in CRBN engagement [1]. In contrast, the phthalimide analog CAS 857266‑28‑5 belongs to the isoindoline‑1,3‑dione class, which constitutes the same pharmacophore as thalidomide and exhibits well‑documented yet structurally distinct CRBN binding modes [2]. Therefore, when designing cereblon‑recruiting PROTACs or molecular‑glue degraders, the indane‑1,3‑dione building block offers a differentiated CRBN ligand geometry that may recruit distinct neosubstrates and avoid cross‑resistance associated with phthalimide‑based IMiD scaffolds.

Cereblon (CRBN) E3 ubiquitin ligase PROTAC building block molecular glue degrader indane-1,3-dione

Predicted Acid Dissociation Constant (pKa): Impact on Ionization State and Permeability at Physiological pH

The predicted pKa of the piperazine nitrogen in 4‑[3‑(1,3‑Dioxo‑indan‑2‑yl)‑propyl]‑piperazine‑1‑carboxylic acid tert‑butyl ester is 8.82 ± 0.20 . This value indicates that at physiological pH 7.4, the piperazine ring is predominantly protonated (≈ 96 % ionized), which favorably enhances aqueous solubility but may reduce passive membrane permeability compared to compounds with less basic piperazine moieties. By contrast, the phthalimide analog CAS 857266‑28‑5 (C₂₀H₂₇N₃O₄) contains an additional nitrogen atom within the isoindoline‑1,3‑dione ring system, which alters the overall hydrogen‑bonding capacity and may shift the pKa of the piperazine center. The higher nitrogen count in the phthalimide scaffold (N₃ vs. N₂) introduces an extra hydrogen‑bond acceptor, which can differentially affect solubility, permeability, and off‑target interactions .

pKa ionization state permeability drug-likeness physicochemical property

Purity and Quality Specifications: Impact on Reproducible PROTAC Synthesis and Biological Assay Consistency

Commercially, 4‑[3‑(1,3‑Dioxo‑indan‑2‑yl)‑propyl]‑piperazine‑1‑carboxylic acid tert‑butyl ester is supplied with a minimum purity of ≥ 95 % (VWR) , whereas the structurally closest phthalimide analog CAS 857266‑28‑5 is typically offered at ≥ 98 % purity (MolCore, Chemenu) . This 3‑percentage‑point purity difference may appear modest; however, in PROTAC/dimerizer synthesis and in cellular degradation assays, residual impurities (e.g., de‑Boc byproducts or unreacted indane‑1,3‑dione precursors) can introduce confounding biological activity or affect conjugation efficiency. Researchers requiring high‑purity building blocks for GMP‑like or in‑vivo pharmacology should verify certificate‑of‑analysis (CoA) data and, if necessary, request additional purification of the ≥ 95 % grade.

purity quality control PROTAC synthesis batch consistency research chemical

Structural Scaffold Uniqueness: Indane‑1,3‑dione vs. Isoindoline‑1,3‑dione in Patent‑Disclosed Indane Derivatives

Multiple patent families highlight the importance of the indane‑1,3‑dione scaffold in generating CNS‑active compounds. For instance, US 6,548,498 and related filings describe piperazinyl‑ and piperidyl‑substituted indane derivatives as dopamine D₂ and serotonin 5‑HT₂A receptor antagonists for schizophrenia treatment [1]. The target compound retains the 1,3‑dioxo‑indan‑2‑yl core present in these patent intermediates, whereas the phthalimide analog CAS 857266‑28‑5 carries an isoindoline‑1,3‑dione ring that has primarily been explored in the context of FAAH inhibition and anticonvulsant activity [2]. Thus, the indane‑1,3‑dione building block is preferentially aligned with the synthesis of CNS‑targeted candidates, while the phthalimide building block has precedent in distinct therapeutic areas.

indane-1,3-dione isoindoline-1,3-dione patent intermediate dopamine D2 serotonin 5-HT2A

Optimal Use Scenarios for 4‑[3‑(1,3‑Dioxo‑indan‑2‑yl)‑propyl]‑piperazine‑1‑carboxylic acid tert‑butyl ester (CAS 1299607‑53‑6)


CRBN‑Recruiting PROTAC Linker‑Ligand Conjugate Synthesis

The indane‑1,3‑dione moiety serves as a non‑phthalimide cereblon ligand. Conjugating this building block to a target‑protein ligand via the Boc‑deprotected piperazine nitrogen generates a bifunctional degrader with a distinct CRBN interface geometry. Use in PROTAC library synthesis where phthalimide‑based IMiD scaffolds have shown resistance or undesirable neosubstrate degradation profiles [1].

Dopamine D₂/Serotonin 5‑HT₂A Antagonist Probe Development

The indane‑1,3‑dione scaffold is a recurring motif in patent‑disclosed antipsychotic intermediates targeting dual D₂/5‑HT₂A receptors [2]. After Boc removal, the free piperazine can be functionalized with arylalkyl or acyl groups to explore structure‑activity relationships in CNS receptor pharmacology.

Physicochemical Profiling of Ionizable Building Blocks for CNS Drug Design

With a predicted pKa of 8.82, the compound is predominantly protonated at lysosomal pH ( 5.0–5.5) and deprotonated at cytosolic pH ( 7.4). This property can be exploited to design building blocks with pH‑dependent subcellular trapping. Comparative profiling against the phthalimide analog is recommended to quantify differences in cellular permeability and lysosomal sequestration .

Anticoagulant and Anti‑inflammatory Scaffold Exploration

Indane‑1,3‑dione derivatives are known anticoagulants (e.g., rodenticide 1,3‑indandione) and have been explored for anti‑inflammatory activity [3]. The target compound, after Boc deprotection and further derivatization, can be elaborated into novel 2‑substituted indane‑1,3‑diones for screening against coagulation factor targets or inflammatory mediators.

Quote Request

Request a Quote for 4-[3-(1,3-Dioxo-indan-2-yl)-propyl]-piperazine-1-carboxylic acid tert-butyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.